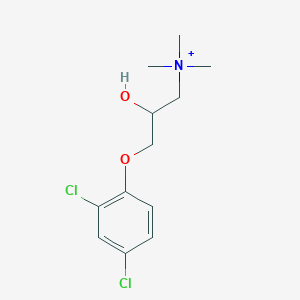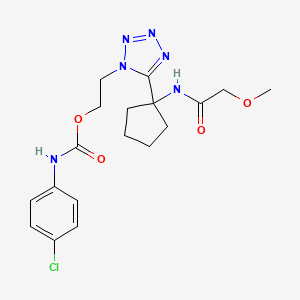
3-(2,4-dichlorophenoxy)-2-hydroxy-N,N,N-trimethylpropan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM: is a chemical compound known for its diverse applications in various fields It is characterized by the presence of a dichlorophenoxy group attached to a hydroxypropyl chain, which is further linked to a trimethylazanium group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with trimethylamine to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are mixed under specific conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur, particularly involving the dichlorophenoxy group, where halogen atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or acetone, and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may be used in assays to investigate enzyme activities or cellular signaling pathways.
Medicine: In medicine, the compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: Industrially, it is used in the production of herbicides, pesticides, and other agrochemicals. Its unique chemical properties make it suitable for various formulations and applications .
Wirkmechanismus
The mechanism of action of [3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can bind to active sites, altering the activity of enzymes or modulating receptor functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-2-hydroxypropyltrimethylammonium chloride
- 2,4-Dichlorophenoxyacetic acid
- 2,4-Dichlorophenoxybutyric acid
Comparison: Compared to these similar compounds, [3-(2,4-DICHLOROPHENOXY)-2-HYDROXYPROPYL]TRIMETHYLAZANIUM is unique due to its specific structural features, such as the hydroxypropyl chain and the trimethylazanium group. These features confer distinct chemical properties and reactivity, making it suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C12H18Cl2NO2+ |
|---|---|
Molekulargewicht |
279.18 g/mol |
IUPAC-Name |
[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-trimethylazanium |
InChI |
InChI=1S/C12H18Cl2NO2/c1-15(2,3)7-10(16)8-17-12-5-4-9(13)6-11(12)14/h4-6,10,16H,7-8H2,1-3H3/q+1 |
InChI-Schlüssel |
IJEDRNYHHZRYNH-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CC(COC1=C(C=C(C=C1)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-1-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11710593.png)
![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11710598.png)

![4,4'-methanediylbis{N-[(E)-(4-bromophenyl)methylidene]aniline}](/img/structure/B11710603.png)
![N'~1~-[(2-methylphenyl)sulfonyl]-N'~2~-(pyridin-2-yl)ethanedihydrazide](/img/structure/B11710611.png)
![2-[3-(6-cyclobutyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)phenoxy]-N-(1-methylcyclopropyl)acetamide](/img/structure/B11710618.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11710621.png)
![{(5E)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B11710622.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11710626.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide](/img/structure/B11710645.png)
![2-[2-(2-{2-[2-(2-Hydroxyphenoxy)ethoxy]ethoxy}ethoxy)ethoxy]phenol](/img/structure/B11710652.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-hydroxybenzohydrazide](/img/structure/B11710663.png)
![6-phenyl-N-[(E)-phenylmethylidene]-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11710674.png)
![2-[4-(1-Adamantyl)phenyl]-4-chloro-6-phenyl-1,3,5-triazine](/img/structure/B11710679.png)
